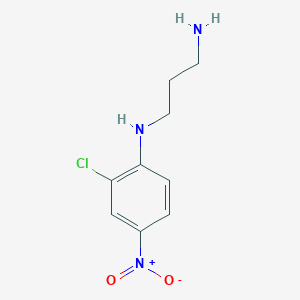

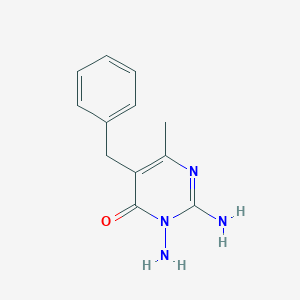

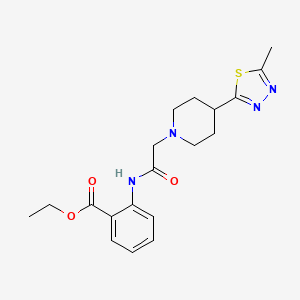

![molecular formula C13H21NO3 B2954132 tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate CAS No. 2306272-86-4](/img/structure/B2954132.png)

tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is a useful compound for the preparation of diaminopyrimidines as EGFR inhibitors . It is also reported to be used in the preparation of compounds for treating diabetes and metabolic diseases as a GPR119 agonist .

Synthesis Analysis

The synthesis of “tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate” involves various techniques such as NMR, HPLC, LC-MS, and UPLC . One method involves the synthesis of tert-butyl 2-oxo-7-azaspiro [3.5]nonane-7-carboxylate from tert-butyl 1,1-dichloro-2-oxo-7-azaspiro [3.5]nonane-7-carboxylate .Molecular Structure Analysis

The molecular formula of “tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate” is C13H21NO3 . The InChI code is 1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-10(15)5-7-13/h4-9H2,1-3H3 .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 239.31 . The storage temperature is recommended to be at 4°C .Applications De Recherche Scientifique

EGFR Inhibitors Synthesis

tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is utilized in the preparation of diaminopyrimidines, which serve as inhibitors for the Epidermal Growth Factor Receptor (EGFR). EGFR is a critical target in cancer therapy, and inhibitors play a significant role in the treatment of various cancers by blocking the signal transduction pathways that lead to cell proliferation .

CCR3 Antagonists Design

This compound is also a valuable reactant in the design and synthesis of antagonists for C-C chemokine receptor type 3 (CCR3). These antagonists are important in treating allergic inflammatory conditions such as asthma and allergic rhinitis by blocking the action of eotaxin, a chemokine that recruits eosinophils to inflammatory sites .

Chemical Space Exploration

The tert-butyl group and the spirocyclic framework of this compound provide a convenient entry point for novel compounds accessing chemical space complementary to piperidine ring systems. This is particularly useful in medicinal chemistry for the discovery of new therapeutic agents with unique structural features .

Multifunctional Modules in Drug Discovery

The spirocyclic building block of tert-Butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate offers straightforward functional handles for further diversification, making it a multifunctional module in drug discovery. This allows for the synthesis of novel azaspiro compounds with potential therapeutic applications .

Synthetic Applications

The compound’s structure allows for selective derivation on its rings, enabling synthetic applications such as incorporating moieties in various positions to access targets of choice. This flexibility is advantageous in synthetic organic chemistry for creating complex molecules .

X-ray Crystallography Studies

It has been used in single-crystal X-ray diffraction studies to determine molecular structures, which is essential in understanding compound properties and interactions at the atomic level .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word 'Warning’ . Hazard statements include H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of diaminopyrimidines as egfr inhibitors , suggesting potential targets could be enzymes like EGFR (Epidermal Growth Factor Receptor).

Biochemical Pathways

If it acts as an EGFR inhibitor like related compounds , it could impact pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and JAK/STAT pathway, which are all downstream of EGFR.

Result of Action

If it acts as an EGFR inhibitor like related compounds , it could potentially inhibit cell proliferation and induce apoptosis in cells overexpressing EGFR.

Propriétés

IUPAC Name |

tert-butyl 5-oxo-2-azaspiro[3.5]nonane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)7-5-4-6-10(13)15/h4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRQJEJXSBHAVDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2(C1)CCCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

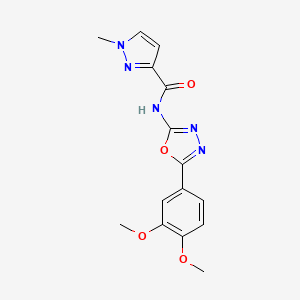

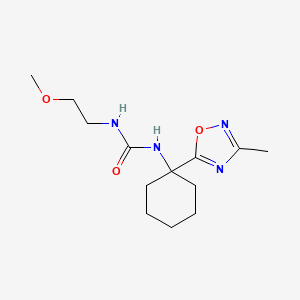

![2-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2954051.png)

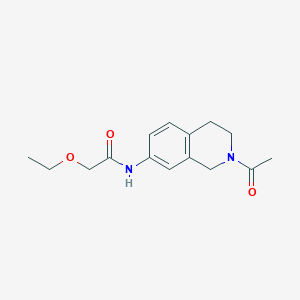

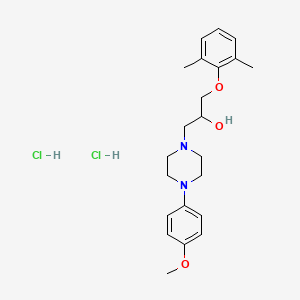

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2954059.png)

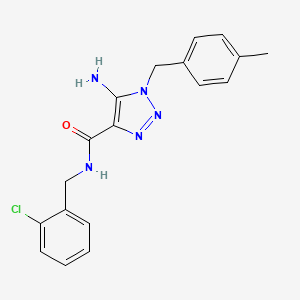

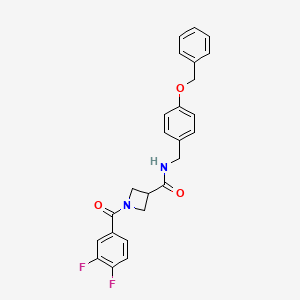

![1-[2-(Isopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2954061.png)

![4-[2-[4-[(2-Methylpropan-2-yl)oxy]-4-oxobutanoyl]oxyethoxy]-4-oxobutanoic acid](/img/structure/B2954062.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid](/img/structure/B2954068.png)